Methyl isothiazole-4-carboxylate
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Overview
Description
Methyl isothiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many natural and synthetic compounds. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl isothiazole-4-carboxylate, like other isothiazolinones, primarily targets enzymes with thiols at their active sites . It is known that isothiazolinones form mixed disulfides upon treatment with such species . In the context of fungicidal activity, isothiazolinones might act at the same target as oxysterol binding protein (PcORP1) of oxathiapiprolin .
Mode of Action
The antimicrobial activity of isothiazolinones, including this compound, is attributed to their ability to inhibit life-sustaining enzymes . This inhibition occurs through the formation of mixed disulfides with enzymes that have thiols at their active sites .
Biochemical Pathways
Isothiazolinones can affect various biochemical pathways due to their broad-spectrum antimicrobial activity . .
Result of Action
The primary result of this compound’s action is its antimicrobial activity, which is achieved by inhibiting life-sustaining enzymes . This leads to the death of the microorganisms, thereby exerting its bacteriostatic and fungiostatic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is commonly used in wastewater treatment processes, cosmetics, paints, and detergents . Due to its strong sensitizing properties, producing skin irritations and allergies, and potential ecotoxicological hazards, its use is restricted by eu legislation .
Biochemical Analysis
Cellular Effects
Methyl isothiazole-4-carboxylate can have various effects on cells and cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the cell type and the specific conditions.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, and could also affect its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl isothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and solvents like methanol or ethanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl isothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazole derivatives.
Scientific Research Applications
Methyl isothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in biological studies.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and photographic sensitizers.
Comparison with Similar Compounds
Methyl isothiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELIYGBMHIGZIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56133-37-0 |
Source
|
Record name | methyl 1,2-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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